molecular formula C27H23Cl2N3O3S B3878525 (5E)-3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione

(5E)-3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B3878525
M. Wt: 540.5 g/mol
InChI Key: GAPBNWWKAXXVHI-OPEKNORGSA-N
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Description

The compound (5E)-3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione is a complex organic molecule that features a combination of carbazole, thiazolidine, and benzylidene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione typically involves multiple steps:

    Formation of the Carbazole Derivative: The initial step involves the synthesis of the 3,6-dichloro-9H-carbazole derivative. This can be achieved through chlorination of carbazole using reagents like thionyl chloride.

    Hydroxypropylation: The next step involves the introduction of the hydroxypropyl group to the carbazole derivative. This can be done using epichlorohydrin under basic conditions.

    Thiazolidine Ring Formation: The thiazolidine-2,4-dione ring is formed by reacting the hydroxypropyl carbazole derivative with thiourea and chloroacetic acid under acidic conditions.

    Benzylidene Formation: Finally, the benzylidene group is introduced by reacting the thiazolidine derivative with 4-(dimethylamino)benzaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can occur at the benzylidene group, converting it to a benzyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro groups on the carbazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted carbazole derivatives.

Scientific Research Applications

Chemistry

    Fluorescent Probes: The compound can be used as a fluorescent probe due to its unique structural features.

    Catalysis: It can serve as a ligand in catalytic reactions.

Biology

    Biomolecular Interactions: The compound can be used to study interactions with biomolecules like proteins and nucleic acids.

Medicine

    Drug Development:

Industry

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For example, the carbazole moiety can intercalate with DNA, while the thiazolidine ring can interact with proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (5E)-3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione: This compound is unique due to the combination of carbazole, thiazolidine, and benzylidene moieties.

    Carbazole Derivatives: Compounds like 3,6-dichlorocarbazole share similar structural features but lack the thiazolidine and benzylidene groups.

    Thiazolidine Derivatives: Compounds like thiazolidine-2,4-dione share the thiazolidine ring but lack the carbazole and benzylidene groups.

Uniqueness

The uniqueness of this compound lies in its multifunctional structure, which allows it to interact with a variety of molecular targets and exhibit diverse biological and chemical properties.

Properties

IUPAC Name

(5E)-3-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23Cl2N3O3S/c1-30(2)19-7-3-16(4-8-19)11-25-26(34)32(27(35)36-25)15-20(33)14-31-23-9-5-17(28)12-21(23)22-13-18(29)6-10-24(22)31/h3-13,20,33H,14-15H2,1-2H3/b25-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPBNWWKAXXVHI-OPEKNORGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(CN3C4=C(C=C(C=C4)Cl)C5=C3C=CC(=C5)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CC(CN3C4=C(C=C(C=C4)Cl)C5=C3C=CC(=C5)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione
Reactant of Route 2
(5E)-3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
(5E)-3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
(5E)-3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
(5E)-3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione

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